Methyl 3-(1-Pyrrolidinyl)benzoate Methyl 3-(1-Pyrrolidinyl)benzoate
Brand Name: Vulcanchem
CAS No.: 186086-71-5
VCID: VC20934242
InChI: InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
SMILES: COC(=O)C1=CC(=CC=C1)N2CCCC2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl 3-(1-Pyrrolidinyl)benzoate

CAS No.: 186086-71-5

Cat. No.: VC20934242

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-Pyrrolidinyl)benzoate - 186086-71-5

Specification

CAS No. 186086-71-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl 3-pyrrolidin-1-ylbenzoate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Standard InChI Key JJJUYMBYOGDTKP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)N2CCCC2
Canonical SMILES COC(=O)C1=CC(=CC=C1)N2CCCC2

Introduction

Chemical Structure and Identification

Methyl 3-(1-Pyrrolidinyl)benzoate is characterized by a benzoate moiety with a pyrrolidine ring attached at the meta position (position 3) of the benzene ring. The compound exhibits the following key identification parameters:

ParameterValue
CAS Number186086-71-5
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC Namemethyl 3-pyrrolidin-1-ylbenzoate
Standard InChIInChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Standard InChIKeyJJJUYMBYOGDTKP-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=CC=C1)N2CCCC2
The molecule consists of three primary structural components: a methyl ester group, a benzene ring, and a pyrrolidine heterocycle. The pyrrolidine ring is directly attached to the benzene ring at position 3, while the methyl ester group occupies position 1 .

Structural Analogues and Related Compounds

Several structural analogues of Methyl 3-(1-Pyrrolidinyl)benzoate exist with varying substituents or altered attachment positions. Notable related compounds include:

CompoundCAS NumberMolecular FormulaStructural Difference
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate321198-22-5C₁₃H₁₇NO₂Contains a methylene (CH₂) bridge between pyrrolidine and benzene
Methyl 3-amino-4-(1-pyrrolidinyl)benzoate123986-65-2C₁₂H₁₆N₂O₂Additional amino group at position 4
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate175153-38-5C₁₂H₁₄ClNO₂Chlorine at position 2, pyrrolidine at position 4
1-Methyl-3-pyrrolidinyl Benzoate13220-17-2C₁₂H₁₅NO₂Structural isomer with different arrangement
These structural analogues demonstrate the versatility of the core structure and its potential for modification to optimize specific properties or biological activities .

Physical and Chemical Properties

Methyl 3-(1-Pyrrolidinyl)benzoate exhibits properties typical of both esters and nitrogen-containing heterocyclic compounds. Its physical state at room temperature is typically a crystalline solid.

Physical Properties

The physical properties of Methyl 3-(1-Pyrrolidinyl)benzoate can be summarized as follows:

PropertyValue
Physical StateCrystalline solid
ColorWhite to off-white
Molecular Weight205.25 g/mol
Exact Mass205.11000 g/mol
LogPEstimated ~1.5 (indicating moderate lipophilicity)
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility
The moderate lipophilicity (as indicated by the estimated LogP value) suggests potential for membrane permeability, which is an important consideration for pharmacological applications .

Chemical Reactivity

As a compound containing both ester and amine functionalities, Methyl 3-(1-Pyrrolidinyl)benzoate can participate in various chemical reactions:

  • Hydrolysis of the methyl ester group under basic or acidic conditions to yield the corresponding carboxylic acid

  • Transesterification reactions to form different ester derivatives

  • Nucleophilic substitution reactions at the ester carbonyl

  • Potential redox reactions involving the pyrrolidine nitrogen

  • Electrophilic aromatic substitution reactions on the benzene ring, with the pyrrolidine group acting as an activating, ortho/para-directing substituent

Synthesis Methods

Several synthetic approaches can be employed to prepare Methyl 3-(1-Pyrrolidinyl)benzoate. The most common strategies typically involve:

From 3-Halobenzoate Precursors

One efficient synthetic route involves the reaction of methyl 3-bromobenzoate or methyl 3-chlorobenzoate with pyrrolidine:

  • Nucleophilic aromatic substitution reaction between methyl 3-halobenzoate and pyrrolidine

  • The reaction typically requires copper or palladium catalysis (Ullmann-type or Buchwald-Hartwig coupling)

  • Reaction conditions often include elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

From 3-Aminobenzoate Precursors

An alternative approach involves:

  • Diazotization of methyl 3-aminobenzoate to form a diazonium salt

  • Reduction of the diazonium salt in the presence of pyrrolidine

  • Cyclization to form the pyrrolidinyl group attached to the benzoate structure

From 3-Nitrobenzoate Derivatives

A third possible route involves:

  • Reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate

  • Alkylation with appropriate reagents to introduce the pyrrolidine ring

  • This approach may require multiple steps and protective group strategies

Applications in Chemical Research

Methyl 3-(1-Pyrrolidinyl)benzoate serves various roles in chemical research and potential applications in pharmaceutical development.

As a Building Block in Organic Synthesis

The compound functions as a versatile intermediate in the synthesis of more complex molecules:

  • Scaffold for medicinal chemistry library development

  • Precursor for functionalized benzoates with modified biological activities

  • Starting material for the preparation of amides, hydrazides, and other carboxylic acid derivatives

  • Component in convergent synthesis of heterocyclic systems

Pharmaceutical Research Applications

In pharmaceutical research, Methyl 3-(1-Pyrrolidinyl)benzoate and its derivatives have been investigated for potential biological activities:

Potential Application AreaMechanism/Rationale
Central Nervous System AgentsInteraction with neurotransmitter systems via the pyrrolidine moiety
Anti-inflammatory CompoundsModification of the ester group to produce COX inhibitors
Antimicrobial ResearchStructure similar to components found in antibacterial compounds
Enzyme InhibitorsInteraction with various enzymatic systems due to its unique structure
Research suggests that compounds containing the pyrrolidine moiety may modulate receptor activity affecting CNS functions, making Methyl 3-(1-Pyrrolidinyl)benzoate potentially valuable in neurological research .

Structure-Activity Relationships

Understanding the structure-activity relationships of Methyl 3-(1-Pyrrolidinyl)benzoate provides insights into its potential biological functions and guides rational modifications to enhance desired properties.

Key Structural Features Affecting Activity

Several structural elements contribute to the compound's properties and potential biological activities:

  • The pyrrolidine ring: Provides basic nitrogen that can interact with acidic residues in biological targets

  • The ester group: Offers hydrogen bond acceptor capabilities and potential for hydrolysis to the active acid form

  • The aromatic ring: Provides rigidity and potential for π-π interactions with aromatic amino acid residues in proteins

  • Meta-substitution pattern: Creates a specific spatial arrangement that may influence receptor binding

Comparison with Similar Bioactive Compounds

Table comparing Methyl 3-(1-Pyrrolidinyl)benzoate with structurally related bioactive compounds:

CompoundStructural SimilarityKnown Biological Activity
Methyl 3-(1-Pyrrolidinyl)benzoateReference compoundPotential CNS activity via pyrrolidine moiety
Methyl benzoate derivativesSimilar core structureVarious activities depending on substitution pattern
Pyrrolidine-containing drugsSimilar heterocyclic componentUsed in treatments for neurological disorders
N-substituted pyrrolidinesSimilar heterocyclic ringVarious CNS activities including cognition enhancement
This comparison highlights the potential significance of both the pyrrolidine ring and the benzoate moiety in determining biological activity .

Analytical Characterization

The accurate identification and characterization of Methyl 3-(1-Pyrrolidinyl)benzoate are essential for research applications and quality control.

Spectroscopic Data

Various spectroscopic techniques provide valuable data for confirming the structure:

Analytical MethodCharacteristic Features
¹H NMRSignals for aromatic protons (δ ~6.5-8.0 ppm), methyl ester (δ ~3.9 ppm), and pyrrolidine ring protons (δ ~1.8-3.4 ppm)
¹³C NMRCharacteristic signals for carbonyl carbon (δ ~166-168 ppm), aromatic carbons (δ ~110-150 ppm), methyl carbon (δ ~52 ppm), and pyrrolidine carbons (δ ~25-50 ppm)
IR SpectroscopyStrong absorption bands for C=O stretching (~1720 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 205, fragmentation pattern showing loss of methoxy group (m/z 174) and other characteristic fragments
These spectroscopic parameters provide a definitive fingerprint for identification and structural confirmation .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be employed for purity assessment:

  • HPLC with UV detection (typically at 254 nm) using reverse-phase columns

  • GC analysis following derivatization to enhance volatility

  • Thin-layer chromatography (TLC) for rapid analysis using appropriate solvent systems

Future Research Directions

The unique structural features of Methyl 3-(1-Pyrrolidinyl)benzoate suggest several promising avenues for future research:

Synthetic Methodology Development

  • Exploration of more efficient and environmentally friendly synthetic routes

  • Development of regioselective functionalization methods for further derivatization

  • Investigation of asymmetric synthesis approaches for chiral analogues

  • Application in multicomponent reactions to access more complex structures

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